molecular formula C20H18ClN3O4 B2883742 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941969-00-2

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2883742
CAS No.: 941969-00-2
M. Wt: 399.83
InChI Key: BIXMRQWNNGBYJV-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and chlorophenoxy groups

Scientific Research Applications

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-13-3-5-14(6-4-13)26-12-16-7-8-18(27-16)20-24-17(10-22)19(28-20)23-11-15-2-1-9-25-15/h3-8,15,23H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMRQWNNGBYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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